[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol
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Overview
Description
[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-methyl-5-nitrophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may act as antimicrobial, anti-inflammatory, or anticancer agents.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar furan ring structure but differs in the substitution pattern on the aromatic ring.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound has a similar aromatic substitution but includes a pyrimidine ring, offering different biological activities.
Uniqueness: The uniqueness of [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a furan ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Properties
IUPAC Name |
[5-(2-methyl-5-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXSSYGWFGXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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